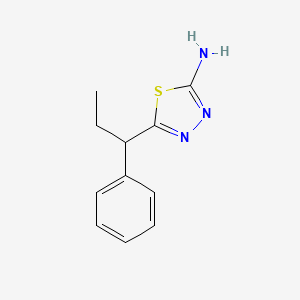

5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine

Description

5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine is a substituted 1,3,4-thiadiazole derivative characterized by a phenylpropyl group attached to the thiadiazole core at position 5 and an amine group at position 2.

Properties

IUPAC Name |

5-(1-phenylpropyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-2-9(8-6-4-3-5-7-8)10-13-14-11(12)15-10/h3-7,9H,2H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIPFQODAWPXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with α-haloketones. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions. The resulting product is then purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles, such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit potent antimicrobial activity. For instance, compounds similar to 5-(1-phenylpropyl)-1,3,4-thiadiazol-2-amine have been shown to possess significant antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Antitumor Activity

Research has indicated that thiadiazole derivatives can exhibit in vitro and in vivo antitumor activities. Specific derivatives have been tested for their efficacy against various cancer cell lines. For example, certain 1,3,4-thiadiazole compounds have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Several studies have reported that thiadiazole compounds can reduce inflammation. The anti-inflammatory activity is often comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This property makes them potential candidates for developing new anti-inflammatory medications .

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from thiosemicarbazides. The characterization of these compounds is crucial for confirming their structures and understanding their properties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Ultraviolet-Visible Spectroscopy (UV-Vis) are commonly employed .

Theoretical Studies and Computational Chemistry

Density Functional Theory (DFT) calculations have been utilized to study the electronic properties and stability of thiadiazole derivatives. These theoretical studies help predict the reactivity and interaction of these compounds with biological targets, providing insights into their potential applications in drug design .

Case Study 1: Anticancer Activity

In a study published in 2014, a series of 5-substituted phenyl-1,3,4-thiadiazole-based hydroxamic acids were synthesized and evaluated for their anticancer activity as histone deacetylase inhibitors. Some derivatives exhibited cytotoxicity significantly stronger than that of existing drugs like SAHA against various cancer cell lines .

Case Study 2: Antimicrobial Evaluation

A recent investigation into the antimicrobial properties of thiadiazole derivatives found that certain compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the thiadiazole structure could enhance its antimicrobial efficacy .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Alkyl vs. Aryl Substituents : Branched alkyl chains (e.g., 1-ethylpropyl in ) reduce molecular weight and polarity compared to aromatic substituents (e.g., phenylpropyl in ). This affects solubility and bioavailability.

- Electron-Withdrawing Groups : Chlorine or fluorine at the N-aryl position (e.g., 2-chlorophenyl in , 4-fluorophenyl in ) enhances antifungal and anticancer activities by modulating electron density and binding affinity.

- Schiff Base Derivatives : Compounds like those in exhibit improved anticancer activity due to extended conjugation and hydrogen-bonding interactions with biological targets.

Physicochemical and Spectral Properties

- Solubility : Aryl-substituted derivatives (e.g., phenylpropyl) are generally less soluble in polar solvents than alkyl-substituted analogs but show better thermal stability .

- Spectroscopic Signatures :

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Phenylpropyl vs. Phenylethyl : The longer alkyl chain in phenylpropyl derivatives enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .

- Halogenation : Fluorine or chlorine at the N-aryl position increases metabolic stability and target binding .

Therapeutic Potential: Thiadiazoles with hybrid moieties (e.g., phenothiazine in ) show promise for multitarget drug development.

Industrial Applications : Branched alkyl derivatives (e.g., 1-ethylpropyl in ) are prioritized in agrochemicals for their environmental persistence and pest-specific toxicity.

Biological Activity

5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article focuses on the synthesis, biological evaluation, and potential mechanisms of action of this compound, particularly in the context of its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 219.31 g/mol. The compound features a thiadiazole ring substituted with a phenylpropyl group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves reactions between thiosemicarbazide and appropriate carbonyl compounds under acidic conditions. Several studies have reported various synthetic routes leading to the formation of this compound and its derivatives, emphasizing the importance of substituents on the thiadiazole ring for enhancing biological activity .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 2.44 µM against LoVo cancer cells after 48 hours of treatment. This indicates potent anti-proliferative effects that are believed to be mediated through the inhibition of STAT transcription factors and CDK9 kinase activity .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | LoVo | 2.44 | Inhibition of STAT3 |

| Other Derivative | MCF-7 | 23.29 | Inhibition of CDK9 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored extensively. Compounds bearing the thiadiazole moiety have shown significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. Notably, fluorinated derivatives exhibited inhibition rates between 81% and 91% with MIC values ranging from 20 to 28 μg/mL .

Table 2: Antimicrobial Activity

| Compound | Target Organism | Inhibition (%) | MIC (µg/mL) |

|---|---|---|---|

| Thiadiazole Derivative | S. aureus | 81–91 | 20–28 |

| Thiadiazole Derivative | Bacillus subtilis | 80–90 | 22–30 |

| Thiadiazole Derivative | E. coli | Varies | Varies |

The biological activity of thiadiazoles can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The interaction with key enzymes such as CDK9 and STAT3 transcription factors plays a crucial role in their anticancer effects.

- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial action is often linked to the inhibition of cell wall synthesis in bacteria.

- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through various signaling pathways.

Case Studies

A detailed investigation into the anticancer effects was conducted using various cell lines (LoVo and MCF-7), revealing that compounds with specific substitutions on the thiadiazole ring exhibited enhanced potency compared to their unsubstituted counterparts. The study highlighted that structural modifications significantly influence both the efficacy and selectivity towards different cancer types .

Additionally, antimicrobial assays demonstrated that certain derivatives not only inhibited bacterial growth effectively but also showed lower toxicity in mammalian cell lines compared to traditional antibiotics .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of 4-phenyl butyric acid with N-phenylthiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours), followed by precipitation with ammonia (pH 8–9) and recrystallization from DMSO/water . Alternative methods include cyclization with sodium hydroxide, sulfuric acid, or iodine in KI, which may vary in efficiency depending on substituents and reaction time .

- Key Variables : Reflux duration, stoichiometry of POCl₃ (3 mol equivalents), and pH adjustment critically impact purity and yield. For example, adjusting substituents (e.g., 4-methoxyphenyl) can yield 68% with optimized workup .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- FT-IR : Peaks at 3246 cm⁻¹ (N–H stretch), 1555 cm⁻¹ (C=N in thiadiazole), and 695 cm⁻¹ (C–S–C) confirm core structural features .

- ¹H-NMR : Aromatic protons (δ 7.2–7.4 ppm) and aliphatic protons (δ 1.2–1.6 ppm for the propyl chain) validate substitution patterns .

- X-ray Crystallography : Resolves dihedral angles between thiadiazole and phenyl rings (e.g., 18.2° vs. 30.3° in polymorphs) and hydrogen-bonding networks critical for supramolecular assembly .

Advanced Research Questions

Q. How can computational methods improve the design of this compound derivatives for targeted bioactivity?

- Methodology : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can predict optimal substituents for enhancing antimicrobial or anticancer activity. For instance, ICReDD’s framework integrates computational screening with experimental validation to reduce trial-and-error synthesis .

- Case Study : Pyridine or pyrazine ring substitutions (as in related compounds) enhance π-π stacking and hydrogen bonding, which can be modeled to prioritize synthetic targets .

Q. How should researchers address discrepancies in reported synthetic yields and purity?

- Analysis Framework :

- Reagent Purity : POCl₃ hygroscopicity may reduce efficacy if not handled under anhydrous conditions, leading to lower yields in some reports .

- Workup Variations : Recrystallization solvents (e.g., DMSO/water vs. ethanol) influence crystal packing and purity. For example, slow evaporation of acetone yields single crystals suitable for X-ray studies .

- Byproduct Identification : LC-MS or TLC monitoring during reflux can detect intermediates (e.g., uncyclized thiosemicarbazides), guiding pH adjustment and reaction termination .

Q. What strategies optimize the reaction mechanism for large-scale synthesis while minimizing hazardous byproducts?

- Methodology :

- Catalyst Screening : Replace POCl₃ with less corrosive agents (e.g., PCl₅ or SOCl₂) to improve safety .

- Flow Chemistry : Continuous flow systems enhance heat and mass transfer during exothermic cyclization steps, reducing side reactions .

- Green Solvents : Ethanol/water mixtures or ionic liquids can replace DMSO for eco-friendly recrystallization .

Q. How does the crystal structure of this compound influence its physicochemical properties?

- Structural Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.